テベチアフラボン

概要

説明

科学的研究の応用

Chemistry: It is used as a model compound to study flavonoid chemistry and reactions.

Industry: The compound is used in the development of natural product-based pharmaceuticals and supplements.

作用機序

Target of Action

Thevetiaflavone, a natural flavonoid obtained from Wikstroemia indica, primarily targets the Bcl-2, Bax, and Caspase-3 proteins . These proteins play a crucial role in the regulation of apoptosis, a process of programmed cell death .

Mode of Action

Thevetiaflavone interacts with its targets to regulate apoptosis in cells. It upregulates the expression of Bcl-2 , an anti-apoptotic protein, and downregulates the expression of Bax , a pro-apoptotic protein, and Caspase-3 , an executioner protein in apoptosis . This modulation of protein expression results in the inhibition of apoptosis .

Biochemical Pathways

Thevetiaflavone affects the ROS-mediated mitochondrial dysfunction pathway . It decreases the overproduction of reactive oxygen species (ROS) and ameliorates ROS-mediated mitochondrial dysfunction, including the collapse of mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore . Thevetiaflavone also reduces the intracellular Ca2+ level, which is closely associated with mitochondrial function and interplays with ROS .

Result of Action

Thevetiaflavone improves cell viability and suppresses the leakage of lactate dehydrogenase from the cytoplasm . It also inhibits apoptosis in PC12 cells, a line of cells often used in research as a model for nerve cells .

Action Environment

The action of Thevetiaflavone can be influenced by environmental factors such as oxygen and glucose levels. For instance, it has been shown to protect PC12 cells from injury induced by oxygen and glucose deprivation . This suggests that Thevetiaflavone’s action, efficacy, and stability may vary depending on the cellular environment.

生化学分析

Biochemical Properties

Thevetiaflavone interacts with several biomolecules, including enzymes and proteins. It has been found to upregulate the expression of Bcl-2, a protein that regulates cell death, and downregulate the expression of Bax and caspase-3, proteins involved in promoting cell apoptosis . These interactions suggest that Thevetiaflavone plays a significant role in regulating cell survival and death .

Cellular Effects

Thevetiaflavone has been shown to have a protective effect on PC12 cells, a line of cells often used in research as a model for nerve cells . It improves cell viability and suppresses the leakage of lactate dehydrogenase from the cytoplasm . This indicates that Thevetiaflavone can influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Thevetiaflavone exerts its effects through several mechanisms. It decreases the overproduction of reactive oxygen species (ROS) and ameliorates ROS-mediated mitochondrial dysfunction, including the collapse of mitochondrial membrane potential and mitochondrial permeability transition pore opening . It also reduces the intracellular Ca2+ level, which is closely associated with mitochondrial function and interplays with ROS .

Temporal Effects in Laboratory Settings

It has been shown to improve cell viability and suppress the leakage of lactate dehydrogenase from the cytoplasm in PC12 cells , suggesting potential long-term effects on cellular function.

Metabolic Pathways

Its ability to reduce intracellular Ca2+ levels suggests it may interact with metabolic pathways related to calcium signaling .

準備方法

Synthetic Routes and Reaction Conditions: Thevetiaflavone can be synthesized through various chemical processes. One common method involves the extraction from natural sources such as Wikstroemia indica. The process typically includes macroporous adsorption resin chromatography followed by elution with water and ethanol solution .

Industrial Production Methods: Industrial production of Thevetiaflavone involves large-scale extraction from plant sources. The process includes:

- Harvesting the plant material.

- Drying and grinding the plant material.

- Extracting the compound using solvents like ethanol.

- Purifying the extract through chromatography techniques .

化学反応の分析

Types of Reactions: Thevetiaflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in Thevetiaflavone.

Substitution: Thevetiaflavone can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents depending on the desired substitution can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxylated derivatives.

類似化合物との比較

Thevetiaflavone is unique among flavonoids due to its specific structure and biological activities. Similar compounds include:

Apigenin: Another flavonoid with similar antioxidant properties but different molecular targets.

Luteolin: Known for its anti-inflammatory and neuroprotective effects.

Quercetin: A widely studied flavonoid with broad-spectrum antioxidant and anti-inflammatory properties.

Thevetiaflavone stands out due to its specific effects on mitochondrial function and apoptosis regulation, making it a promising candidate for further research and therapeutic development .

特性

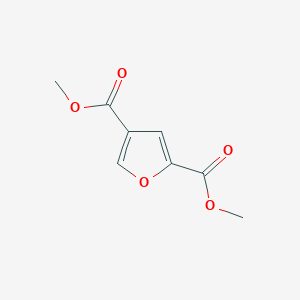

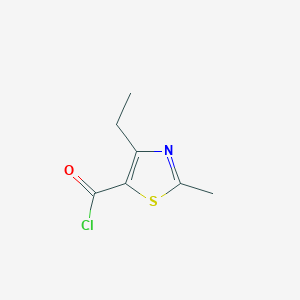

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQABHAHJGSNVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is thevetiaflavone and where is it found?

A1: Thevetiaflavone is a naturally occurring flavonoid compound. It has been isolated from various plant sources, including Wikstroemia indica, Brucea javanica, Centaurea parviflora, and Genistaquadriflora munby. [, , , ]

Q2: How does thevetiaflavone exert its protective effects against cerebral ischemia/reperfusion injury?

A2: Research suggests that thevetiaflavone may protect against damage caused by oxygen and glucose deprivation (OGD) and subsequent reperfusion, a model for studying cerebral ischemia. In PC12 cells, a cell line often used to study neuronal function, thevetiaflavone was shown to:

- Improve cell viability and reduce lactate dehydrogenase leakage: This indicates a protective effect on cell integrity. []

- Decrease reactive oxygen species (ROS) production: Excess ROS contributes to cellular damage, and thevetiaflavone appears to mitigate this. []

- Improve mitochondrial function: Thevetiaflavone helps maintain mitochondrial membrane potential and reduces mitochondrial permeability transition pore opening, both crucial for cell survival after ischemic injury. []

- Reduce intracellular calcium levels: Excessive calcium influx contributes to cell death following ischemia. Thevetiaflavone's ability to modulate calcium levels likely contributes to its protective effects. []

- Regulate apoptosis-related proteins: Thevetiaflavone influences the balance of pro- and anti-apoptotic proteins (Bcl-2, Bax, caspase-3), promoting cell survival. []

Q3: How is thevetiaflavone absorbed and metabolized in the body?

A4: Research suggests that thevetiaflavone is absorbed through passive diffusion in the human intestine. Studies using the Caco-2 cell model, a model for intestinal absorption, showed that the uptake of thevetiaflavone was time- and concentration-dependent but not energy-dependent, consistent with passive diffusion. [] Another study revealed that a human intestinal bacterium, Blautia sp. MRG-PMF1, can metabolize thevetiaflavone through demethylation, ultimately converting it into apigenin. This highlights the role of gut microbiota in the metabolism of flavonoids like thevetiaflavone. []

Q4: Are there analytical methods to study thevetiaflavone?

A5: Yes, researchers utilize various techniques like UPLC-MS/MS (Ultra Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) to determine thevetiaflavone concentrations in complex mixtures. [] This method allows for precise quantification, enabling researchers to study the compound's absorption, metabolism, and distribution in various settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)

![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)

![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)